molecular formula C6H11N5S B13324947 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole

Cat. No.: B13324947
M. Wt: 185.25 g/mol
InChI Key: XXJLCGVXZKARLI-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a pyrrolidin-3-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent substitution reactions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-chloropyrrolidine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.

Comparison with Similar Compounds

  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole
  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-triazole

Uniqueness: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the pyrrolidin-3-ylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and other scientific research areas.

Properties

Molecular Formula

C6H11N5S

Molecular Weight

185.25 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole

InChI

InChI=1S/C6H11N5S/c1-11-6(8-9-10-11)12-5-2-3-7-4-5/h5,7H,2-4H2,1H3

InChI Key

XXJLCGVXZKARLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCNC2

Origin of Product

United States

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